![molecular formula C19H28N2O3S B2803990 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide CAS No. 2380169-98-0](/img/structure/B2803990.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide
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Overview
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAPA belongs to the class of thianaphthene derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has also been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Advantages and Limitations for Lab Experiments
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it exhibits a high degree of selectivity and potency, making it an ideal candidate for drug development. However, one limitation of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide. One area of interest is the development of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its potential interactions with other drugs. Finally, research is also needed to investigate the potential side effects of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its safety profile in humans.
Conclusion:
In conclusion, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is a promising compound that has demonstrated potential therapeutic applications in various fields of medicine. Its unique chemical structure and biochemical properties make it an ideal candidate for drug development. Further research is needed to fully understand the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its potential applications in the treatment of various diseases.
Synthesis Methods
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide can be synthesized using a multistep process involving the reaction of 2-phenylmethoxyacetyl chloride with morpholine followed by thianaphthene-2-carboxylic acid. The final product is obtained after purification and characterization.
Scientific Research Applications
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Furthermore, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has also demonstrated potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-18(15-24-14-17-4-2-1-3-5-17)20-16-19(6-12-25-13-7-19)21-8-10-23-11-9-21/h1-5H,6-16H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWSVCOHQGGCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)COCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide |
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